![molecular formula C26H27N5O4 B2425854 benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844832-66-2](/img/no-structure.png)

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.

Molecular Structure Analysis

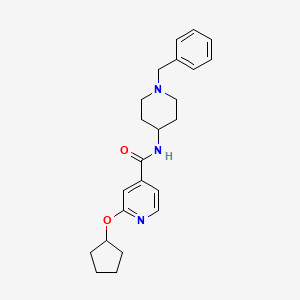

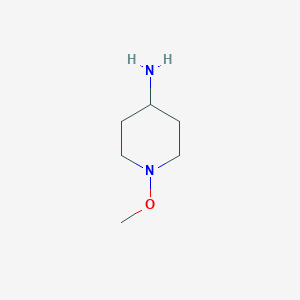

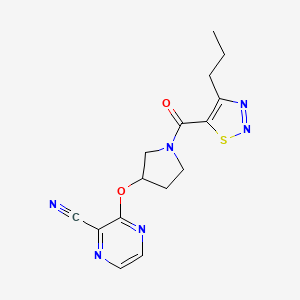

The molecular formula of benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is C₂₇H₂₉N₅O₄ , with an average mass of 487.550 Da . The compound likely exhibits intricate interactions due to its fused heterocyclic rings and functional groups.

科学的研究の応用

Synthesis Approaches:

- The synthesis of various derivatives related to benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been explored in several studies. For instance, the acylation of specific pyrimidine triones led to the formation of 6-methyl(ethyl)-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrano[2,3-d]pyrimidin-5-ium perchlorates. Further hydrolysis and cyclocondensation processes resulted in the synthesis of various pyrimidine derivatives (Tolkunov et al., 2013).

- Another study focused on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines with an active methine group. This involved the reaction of specific carbonitriles with ethyl acetoacetate or dialkyl malonates to yield corresponding ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (Maruoka et al., 2001).

Characterization and Properties:

- Research into the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, has provided insights into the molecular conformations and interactions within the crystal lattice. This study revealed specific dihedral angles and hydrogen bonding patterns, contributing to the understanding of the structural characteristics of related compounds (Li et al., 2015).

- The characterization of substituted aryl meroterpenoids from red seaweed Hypnea musciformis highlighted the potential antioxidant activities of these compounds. The study found that these meroterpenoids exhibit significant radical inhibiting and Fe(2+) ion chelating activities, suggesting their potential use as antioxidants in pharmaceutical and food industries (Chakraborty et al., 2016).

将来の方向性

: Abdelhamid, A. O., El Sayed, I. E., Hussein, M. Z., & Mangoud, M. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines. Molecules, 21(8), 1072. DOI: 10.3390/molecules21081072

: ChemSpider. (n.d.). *Benzyl [9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with urea to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, which is then benzylated to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "urea", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with urea in ethanol to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine", "Reaction of 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine with ethyl bromoacetate, potassium carbonate, and acetic acid in ethanol to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate", "Benzylation of ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate with benzyl alcohol and potassium carbonate in ethanol to form benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" ] } | |

CAS番号 |

844832-66-2 |

製品名 |

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

分子式 |

C26H27N5O4 |

分子量 |

473.533 |

IUPAC名 |

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C26H27N5O4/c1-3-18-10-12-20(13-11-18)29-14-7-15-30-22-23(27-25(29)30)28(2)26(34)31(24(22)33)16-21(32)35-17-19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-17H2,1-2H3 |

InChIキー |

CFFGIONDSIUGHZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)

![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)

![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)

![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)